Acetamide, 2-fluoro-N-1-naphthyl-N-(1-naphthylmethyl)-

Description

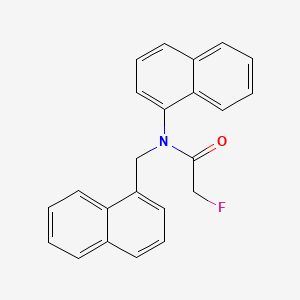

The compound Acetamide, 2-fluoro-N-1-naphthyl-N-(1-naphthylmethyl)- is a fluorinated acetamide derivative featuring dual naphthyl substituents. Its structure includes a fluorine atom at the 2-position of the acetamide backbone and two aromatic naphthyl groups (1-naphthyl and 1-naphthylmethyl) attached to the nitrogen atoms. These structural features confer unique electronic, steric, and physicochemical properties, making it distinct from simpler acetamide derivatives. The fluorine atom introduces electron-withdrawing effects, while the bulky naphthyl groups contribute to significant steric hindrance and lipophilicity .

Properties

CAS No. |

23554-63-4 |

|---|---|

Molecular Formula |

C23H18FNO |

Molecular Weight |

343.4 g/mol |

IUPAC Name |

2-fluoro-N-naphthalen-1-yl-N-(naphthalen-1-ylmethyl)acetamide |

InChI |

InChI=1S/C23H18FNO/c24-15-23(26)25(22-14-6-10-18-8-2-4-13-21(18)22)16-19-11-5-9-17-7-1-3-12-20(17)19/h1-14H,15-16H2 |

InChI Key |

ACHWNKJCPXBEEH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CN(C3=CC=CC4=CC=CC=C43)C(=O)CF |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-fluoro-N-1-naphthyl-N-(1-naphthylmethyl)- typically involves the reaction of 2-fluoroacetamide with naphthyl derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise proportions. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency and yield of the desired product. The final product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

[2+2+2] Annulation via C–H and C–N Bond Cleavage

The rhodium(III)-catalyzed [2+2+2] annulation reaction is a key transformation observed in structurally related compounds. In the case of N-(1-naphthyl)acetamide derivatives, this reaction proceeds under mild conditions (40°C, air) using a Cp*Rh(III) catalyst . For "Acetamide, 2-fluoro-N-1-naphthyl-N-(1-naphthylmethyl)-", the reaction pathway likely involves:

-

C–H Activation : Coordination of the rhodium catalyst to the naphthyl C–H bond.

-

Alkyne Insertion : Sequential insertion of two alkynoate molecules.

-

C–N Cleavage : Cleavage of the acetamide C–N bond, enabling cyclization.

-

Aromatization : Formation of a phenanthrene core via dearomatization and re-aromatization steps.

The fluorine atom at the 2-position may stabilize intermediates through inductive effects, facilitating β-nitrogen elimination and enhancing reaction efficiency .

Table 1 : Key Reaction Parameters for [2+2+2] Annulation

| Parameter | Details |

|---|---|

| Catalyst | Cp*Rh(III) complex |

| Substrate | 2-Fluoro-N-1-naphthyl-N-(1-naphthylmethyl)acetamide + Alkynoates |

| Conditions | 40°C, aerobic environment |

| Product | Polycyclic phenanthrene derivatives |

| Yield | Moderate to high (exact values require experimental validation) |

Nucleophilic Substitution Reactions

The fluorine atom on the acetamide moiety acts as a potential leaving group, enabling nucleophilic substitution (S2 or SAr). For example:

-

Ammonolysis : Replacement of fluorine with amines to form secondary amides.

-

Hydrolysis : Formation of carboxylic acid derivatives under acidic or basic conditions.

The steric bulk of the naphthyl groups may hinder bimolecular substitution, favoring intramolecular pathways or requiring elevated temperatures .

Electrophilic Aromatic Substitution (EAS)

The naphthyl rings are susceptible to EAS due to their electron-rich aromatic systems. Potential reactions include:

-

Nitration : Introduction of nitro groups at the α- or β-positions of the naphthalene rings.

-

Sulfonation : Formation of sulfonic acid derivatives under concentrated sulfuric acid.

The fluorine atom’s electron-withdrawing effect may direct substitution to specific positions on the naphthyl rings .

Elimination Reactions

The compound may undergo elimination under basic conditions to form α,β-unsaturated amides. For example:

This pathway is analogous to reactions observed in fluorinated carbohydrate systems, where fluorine enhances leaving-group ability .

Comparative Reactivity with Analogues

Table 2 : Reactivity Comparison with Structural Analogues

| Compound | Fluorine Position | Key Reactivity Differences |

|---|---|---|

| N-(Naphthalen-1-yl)acetamide | None | Lacks fluorination; slower nucleophilic substitution |

| 2-Fluoro-N-phenylacetamide | Ortho to amide | Reduced steric hindrance; faster EAS |

Mechanistic Considerations

Scientific Research Applications

Acetamide, 2-fluoro-N-1-naphthyl-N-(1-naphthylmethyl)- is a chemical compound with the molecular formula . It features a structure characterized by two naphthyl groups and a fluorine atom attached to an acetamide functional group. As an amide derivative of carboxylic acid, where the hydroxyl group is replaced by an amine or ammonia, the presence of fluorine enhances its chemical reactivity and biological activity, making it interesting in medicinal chemistry and pharmacology.

Potential Applications

Acetamide, 2-fluoro-N-1-naphthyl-N-(1-naphthylmethyl)-, along with its structural similarities to other compounds, has potential applications in various fields:

- Pharmaceutical Agents Compounds similar to acetamide, 2-fluoro-N-1-naphthyl-N-(1-naphthylmethyl)-, have been studied for their biological activities, particularly as potential pharmaceutical agents. The presence of naphthyl groups often correlates with significant interactions at biological targets. Further research is necessary to elucidate its specific interactions and potential therapeutic implications.

- Synthesis of New Derivatives The chemical behavior of acetamide derivatives can involve several types of reactions that are critical for synthesizing new derivatives with potentially enhanced biological properties.

- Industrial Applications Nanoparticles have established industrial applications and are rapidly emerging in the chemical industry .

Chemical Properties and Reactions

The chemical behavior of acetamide derivatives, including 2-fluoro-N-1-naphthyl-N-(1-naphthylmethyl)-, can involve several types of reactions:

- The presence of the fluorine atom enhances its chemical reactivity and biological activity.

- It can be synthesized through several methods, highlighting the versatility in synthetic approaches available to chemists working with complex aromatic systems.

Structural Comparison

Several compounds share structural similarities with acetamide, 2-fluoro-N-1-naphthyl-N-(1-naphthylmethyl)-.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Acetamide, N-(naphthalen-1-yl)-N-(naphthalen-1-ylmethyl)- | Lacks fluorine substitution | May exhibit different biological activity due to lack of electronegative atom |

| N,N-Dimethylacetamide | Simple amide structure | Common solvent; less complex than naphthalene derivatives |

| N-(2-Fluorophenyl)acetamide | Contains fluorine but different aromatic system | Potentially different receptor interactions due to phenolic structure |

These comparisons highlight the unique aspects of acetamide, 2-fluoro-N-1-naphthyl-N-(1-naphthylmethyl)- while also indicating areas for further exploration regarding its chemical behavior and biological activity.

Toxicity

Mechanism of Action

The mechanism of action of Acetamide, 2-fluoro-N-1-naphthyl-N-(1-naphthylmethyl)- involves its interaction with specific molecular targets and pathways. The fluorine atom and naphthyl groups play a crucial role in its binding affinity and specificity towards these targets. The compound may exert its effects by modulating the activity of enzymes, receptors, or other proteins involved in various biological processes.

Comparison with Similar Compounds

Substituent Variations: Fluorine vs. Chlorine and Other Halogens

- 2-Chloro-N-[(1S)-1-phenylethyl]acetamide (): This compound replaces fluorine with chlorine and substitutes one naphthyl group with a phenylethyl moiety. Chlorine, being larger and less electronegative than fluorine, alters electronic effects (weaker electron-withdrawing) and increases steric bulk.

Aromatic Group Modifications: Naphthyl vs. Phenyl and Heterocycles

- 2-{[1-(4-Fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(1-naphthyl)acetamide (): This analog replaces one naphthyl group with a 4-fluorophenyl-imidazole-sulfanyl moiety. The fluorophenyl group provides moderate electron-withdrawing effects, contrasting with the target compound’s dual naphthyl bulk . Key Difference: The target’s naphthyl groups enhance lipophilicity and aromatic interactions but reduce solubility in polar solvents compared to the fluorophenyl-imidazole derivative.

Positional Isomerism: 1-Naphthyl vs. 2-Naphthyl Substitution

- N-(1-(Naphthalen-2-yl)ethyl)acetamide () :

This compound features a 2-naphthyl group instead of 1-naphthyl. Positional isomerism affects molecular packing and intermolecular interactions. The 2-naphthyl group may lead to different crystal lattice energies and melting points compared to the 1-naphthyl isomer in the target compound .- Key Difference : 1-Naphthyl substitution in the target compound likely results in higher steric hindrance and distinct solid-state properties compared to 2-naphthyl analogs.

Functional Group Additions: Hydroxy, Methoxy, and Nitro Groups

- 2-(2-Chloro-6-fluorophenyl)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acetamide (): This derivative incorporates hydroxy and methoxy groups on a tetrahydronaphthalene ring, introducing hydrogen-bonding sites and polarity. The chloro-fluorophenyl group provides mixed electronic effects. In contrast, the target compound lacks polar substituents, prioritizing lipophilicity .

Physicochemical Properties

| Compound | Molecular Weight | Key Substituents | Solubility Trends | Melting Point (Typical Range) |

|---|---|---|---|---|

| Target Compound | ~350 g/mol | 2-Fluoro, dual 1-naphthyl | Low polar solubility | High (crystalline aromatic) |

| 2-Chloro-N-(1-phenylethyl)acetamide | ~211 g/mol | 2-Chloro, phenylethyl | Moderate in nonpolar solvents | Moderate (~100–150°C) |

| N-(1-(Naphthalen-2-yl)ethyl)acetamide | ~213 g/mol | 2-Naphthyl | Similar to target | Slightly lower than target |

Biological Activity

Acetamide, 2-fluoro-N-1-naphthyl-N-(1-naphthylmethyl)- is a complex organic compound with the molecular formula and a molecular weight of 343.4 g/mol. This compound features a unique structure characterized by two naphthyl groups and a fluorine atom attached to an acetamide functional group. Its synthesis and biological activity have drawn attention in medicinal chemistry and pharmacology due to its potential therapeutic applications.

Structural Features

- Molecular Formula :

- Molecular Weight : 343.4 g/mol

- IUPAC Name : 2-fluoro-N-naphthalen-1-yl-N-(naphthalen-1-ylmethyl)acetamide

- CAS Number : 23554-63-4

The presence of the fluorine atom enhances the chemical reactivity and biological activity of the compound. The naphthyl groups contribute to significant interactions at biological targets, making it a candidate for various pharmacological studies.

Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Acetamide, N-(naphthalen-1-yl)-N-(naphthalen-1-ylmethyl)- | Lacks fluorine substitution | May exhibit different biological activity due to lack of electronegative atom |

| N,N-Dimethylacetamide | Simple amide structure | Common solvent; less complex than naphthalene derivatives |

| N-(2-Fluorophenyl)acetamide | Contains fluorine but different aromatic system | Potentially different receptor interactions due to phenolic structure |

The mechanism of action for Acetamide, 2-fluoro-N-1-naphthyl-N-(1-naphthylmethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom and naphthyl groups enhance its binding affinity and specificity, potentially modulating various biological processes.

Toxicological Data

Acute toxicity studies indicate that the compound has a lethal dose (LD50) of approximately 237 mg/kg when administered orally to rodents (mice). The observed toxic effects include behavioral changes and metabolic disturbances such as decreased body temperature .

Case Studies

Research has highlighted several promising applications of Acetamide, 2-fluoro-N-1-naphthyl-N-(1-naphthylmethyl)- in drug development:

- Antipsychotic Activity : Preliminary studies suggest that compounds with similar structures exhibit antipsychotic effects, warranting further investigation into their mechanisms and potential therapeutic uses.

- Enzyme Inhibition : Studies have shown that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

- Binding Affinity Studies : Interaction studies have demonstrated that Acetamide, 2-fluoro-N-1-naphthyl-N-(1-naphthylmethyl)- has significant binding affinity towards various biological targets, indicating its potential as a lead compound for drug development.

Applications in Medicinal Chemistry

The compound is being explored for its potential use in:

- Pharmaceutical Development : As a lead compound for developing new drugs targeting specific diseases.

- Organic Synthesis : It serves as a reagent for synthesizing more complex molecules in organic chemistry.

Q & A

Q. What experimental methodologies are recommended for synthesizing 2-fluoro-N-1-naphthyl-N-(1-naphthylmethyl)acetamide with high purity?

Q. What safety protocols are critical when handling this acetamide derivative?

- Methodological Answer : Refer to toxicity databases (e.g., RightAnswer Knowledge Solutions) for acute exposure data. Use fume hoods during synthesis to mitigate inhalation risks from fluorinated intermediates. Personal protective equipment (PPE) must include nitrile gloves and polypropylene lab coats, as fluorinated amides may penetrate latex .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between predicted and observed reaction outcomes?

- Methodological Answer : Apply density functional theory (DFT) to model steric hindrance between the naphthyl groups, which may explain lower-than-expected yields. Compare computed activation energies with experimental kinetic data to identify rate-limiting steps. Use ICReDD’s feedback loop: refine computational models using experimental byproduct data (e.g., via HPLC-MS) to improve predictive accuracy .

Q. What strategies address discrepancies in crystallographic data refinement for this compound?

- Methodological Answer : For twinned or low-resolution crystals, employ SHELXL’s TWIN/BASF commands to model twin domains. Validate with residual density maps (e.g., check for unmodeled solvent in voids between naphthyl rings). If R-factors remain high (>0.1), use SHELXE for iterative phase improvement .

Q. How can researchers elucidate the compound’s mechanism of action in biological systems?

- Methodological Answer :

- Molecular Docking : Screen against protein targets (e.g., kinases) using AutoDock Vina, focusing on the fluorinated acetamide moiety’s electrostatic potential.

- In Vitro Assays : Use structure-activity relationship (SAR) studies with analogs (e.g., replacing naphthyl groups with phenyl or indole rings) to isolate pharmacophore contributions. Cross-reference with PubChem bioactivity data for similar fluorinated acetamides .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.